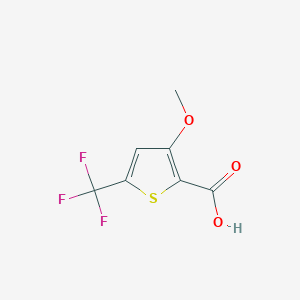

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

Description

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H5F3O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of methoxy and trifluoromethyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Propriétés

IUPAC Name |

3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c1-13-3-2-4(7(8,9)10)14-5(3)6(11)12/h2H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXNKJSJKISON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the introduction of methoxy and trifluoromethyl groups onto a thiophene ring followed by carboxylation. One common method involves the use of trifluoromethylation reagents and methoxylation agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed or coupling conditions. For example:

-

Methyl ester formation : Reacting with methanol and a catalytic acid (e.g., H<sub>2</sub>SO<sub>4</sub>) yields methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 181063-89-8) .

Table 1: Esterification Examples

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methyl ester | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 85–90% | |

| Ethyl ester (analogous) | Ethanol, DCC, DMAP | 78% |

Amide Formation

The carboxylic acid reacts with amines via coupling agents to form amides. For instance:

-

HATU-mediated coupling : Reacting with 3-methylpyridin-4-amine in the presence of HATU and DIEA produces 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide .

Table 2: Amide Synthesis Conditions

| Amine Partner | Coupling Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Methylpyridin-4-amine | HATU | DIEA | DMF | 96% | |

| Methylamine | HATU | DIEA | DMF | 92% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation. For example:

-

Thermal decarboxylation : Heating at 150–200°C in the presence of Cu or quinoline yields 3-methoxy-5-(trifluoromethyl)thiophene .

Key Factors Influencing Decarboxylation

-

Temperature : Optimal at 180°C.

-

Catalyst : Copper powder enhances reaction efficiency.

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitutions, with regioselectivity influenced by substituents:

-

Methoxy group (position 3) : Directs electrophiles to position 4 (ortho/para-directing).

-

Trifluoromethyl group (position 5) : Deactivates the ring but meta-directs .

Table 3: Substitution Reactions

| Reaction Type | Reagent | Product Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 4 | 65% | |

| Halogenation (Br<sub>2</sub>) | Br<sub>2</sub>/FeBr<sub>3</sub> | Position 4 | 70% |

Methoxy Group Demethylation

The methoxy group can be cleaved using BBr<sub>3</sub> or HI to form a hydroxyl group, enabling further derivatization .

Trifluoromethyl Stability

The CF<sub>3</sub> group remains intact under most conditions (acidic, basic, or thermal), ensuring synthetic versatility .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Applications De Recherche Scientifique

Drug Discovery and Development

The compound has shown promise in drug discovery, particularly in interaction studies with various enzymes and receptors. Preliminary data suggest that it may interact effectively within biochemical pathways, potentially leading to the development of new therapeutic agents. The trifluoromethyl group is particularly noteworthy for enhancing biological activity due to its influence on molecular interactions.

Case Study: Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid have demonstrated cytotoxic effects against human glioblastoma cells, with IC50 values ranging from 10 to 30 µM. This suggests potential as a lead compound in cancer therapeutics.

Herbicidal Properties

This compound has been identified as part of a class of herbicidal agents. Its derivatives are utilized in crop protection formulations due to their effectiveness against various pests and phytopathogenic fungi. The compound can be applied in various forms, including solutions, powders, and emulsions, tailored for specific agricultural needs .

Case Study: Herbicide Efficacy

In experimental settings, thiophene-2-carboxylic acid derivatives have been tested for their herbicidal efficacy. For example, application rates of 1.0 kg/ha were employed in greenhouse trials to assess their impact on plant growth and pest control . Results indicated that these compounds could effectively manage weed populations without significant phytotoxicity.

Biochemical Interactions

The biochemical interactions of this compound are under investigation to understand its mechanism of action better. The presence of the methoxy and trifluoromethyl groups enhances its reactivity, allowing it to engage with various biological targets. This characteristic makes it a valuable candidate for further exploration in pharmacology and biochemistry .

Mécanisme D'action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-2-thiophenecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

5-(Trifluoromethyl)thiophene-2-carboxylic acid: Lacks the methoxy group, affecting its solubility and biological activity.

2-Methoxy-5-(trifluoromethyl)benzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different aromaticity and reactivity.

Uniqueness

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the combination of methoxy and trifluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Activité Biologique

3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 425426-80-8) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H5F3O3S

- Molecular Weight : 228.18 g/mol

- Structural Features : The compound contains a methoxy group and a trifluoromethyl group attached to a thiophene ring, contributing to its unique reactivity and biological properties.

Antibacterial Properties

Recent studies indicate that thiophene derivatives, including those with trifluoromethyl substitutions, exhibit significant antibacterial activity. For instance, compounds similar to this compound have been shown to be effective against various strains of bacteria such as E. coli and Klebsiella spp. .

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 80 | E. coli |

| Compound B | 50 | Klebsiella spp. |

Anti-inflammatory Activity

Thiophene derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the activity of enzymes such as COX and LOX, which are critical in inflammatory pathways. For example, certain thiophene-based compounds showed IC50 values in the range of 6.0 µM to 29.2 µM against 5-lipoxygenase (5-LOX), indicating their potential as anti-inflammatory agents .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | 5-LOX | 6.0 |

| Compound D | COX | 29.2 |

Cytotoxicity Studies

In cytotoxicity assays using the A549 cell line, derivatives of thiophene showed varying levels of cytotoxic effects, with some compounds demonstrating IC50 values as low as 8.3 µg/ml . This suggests that modifications in the structure of thiophenes can lead to enhanced cytotoxic effects against cancer cell lines.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.

- Cellular Interaction : The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Gene Expression Modulation : Some studies suggest that thiophene derivatives can modulate gene expression related to inflammatory responses .

Case Studies

- Antibacterial Study : A study on nitrothiophene carboxamides highlighted that structural modifications could lead to enhanced antibacterial properties against efflux-deficient strains of E. coli. The findings suggested that specific substitutions at the thiophene ring significantly impacted the efficacy against bacterial strains .

- Anti-inflammatory Research : Another investigation into thiophene derivatives revealed their ability to reduce pro-inflammatory cytokines in vitro and in vivo models, showcasing their potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves esterification of precursor thiophene derivatives, followed by functionalization. For example, esterification of 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylic acid with ethanol/HCl yields ethyl esters, which can undergo thiophosgene-mediated cyclization to form isothiocyanate intermediates . Methoxy and trifluoromethyl groups are introduced via nucleophilic substitution or fluorination reactions, with yields sensitive to solvent polarity (e.g., dry chloroform vs. DMF) and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H absorption (~2500-3000 cm⁻¹) confirm the acid moiety. Thiophene ring vibrations (~700-800 cm⁻¹) and C-F stretches (~1100-1200 cm⁻¹) validate substituents .

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while trifluoromethyl groups cause splitting in adjacent protons. Aromatic protons on the thiophene ring show distinct coupling patterns .

Q. How can researchers ensure purity during synthesis, and what are common impurities observed?

- Methodology : Chromatographic purification (e.g., silica gel column chromatography) is critical. Impurities often arise from incomplete ester hydrolysis or residual byproducts like methyl esters (detectable via LC-MS). Recrystallization in ethanol/water mixtures improves purity, with monitoring by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when substituting the trifluoromethyl group with other electron-withdrawing groups?

- Methodology : Computational modeling (DFT calculations) predicts electronic effects of substituents on reaction pathways. For example, replacing trifluoromethyl with nitro groups increases electrophilicity but may destabilize intermediates. Experimental validation via kinetic studies (e.g., monitoring reaction progress by in-situ IR) helps identify optimal substituents .

Q. How do solvent effects and catalyst choice influence intramolecular cyclization reactions involving this compound?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing charged intermediates, while Lewis acids (e.g., ZnCl₂) catalyze thiophene ring closure. Contrasting outcomes in THF vs. DMF highlight solvent-dependent activation energies, as shown in Arrhenius plots .

Q. What mechanistic insights explain discrepancies in spectroscopic data between synthetic batches?

- Methodology : Batch-to-batch variations in ¹H NMR (e.g., splitting of methoxy signals) may stem from rotational isomerism or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) differentiate structural isomers from solvent artifacts. For example, residual DMSO-d₆ can obscure peaks at δ 2.5 ppm .

Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) simulations model transition states for Suzuki-Miyaura couplings. Key parameters include Fukui indices for electrophilic attack and HOMO-LUMO gaps. Experimental validation using Pd(PPh₃)₄ as a catalyst and aryl boronic acids confirms predicted reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.